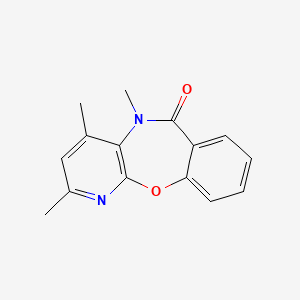
1H-Imidazole, 1-((5-(4-chlorophenyl)-2-methyl-1-phenyl-1H-pyrrol-3-yl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole, 1-((5-(4-chlorophenyl)-2-methyl-1-phenyl-1H-pyrrol-3-yl)methyl)- is a complex heterocyclic compound that features an imidazole ring fused with a pyrrole ring
Métodos De Preparación
The synthesis of 1H-Imidazole, 1-((5-(4-chlorophenyl)-2-methyl-1-phenyl-1H-pyrrol-3-yl)methyl)- typically involves multi-step organic reactions. One common method includes the regioselective alkylation of guanidine followed by intramolecular condensation and tautomerization/aromatization steps . The reaction is often conducted in a deep eutectic solvent mixture, such as cholinium chloride and urea, which is environmentally friendly and allows for high yields . Industrial production methods may involve similar steps but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the imidazole ring, using reagents like sodium hydride and alkyl halides.
Common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction may produce imidazole derivatives with reduced functional groups.
Aplicaciones Científicas De Investigación
1H-Imidazole, 1-((5-(4-chlorophenyl)-2-methyl-1-phenyl-1H-pyrrol-3-yl)methyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit fungal lanosterol 14α-demethylase, an enzyme crucial for fungal cell membrane synthesis . This inhibition disrupts the synthesis of ergosterol, a key component of the fungal cell membrane, leading to cell death. The compound’s structure allows it to bind effectively to the active site of the enzyme, blocking its activity.
Comparación Con Compuestos Similares
Similar compounds include other imidazole derivatives such as:
Clotrimazole: An antifungal agent used to treat various fungal infections.
Miconazole: Another antifungal agent with a broad spectrum of activity.
Ketoconazole: Used to treat systemic fungal infections.
Compared to these compounds, 1H-Imidazole, 1-((5-(4-chlorophenyl)-2-methyl-1-phenyl-1H-pyrrol-3-yl)methyl)- may offer unique advantages in terms of its specific structural features, which could lead to improved efficacy or reduced resistance in certain applications .
Propiedades
Número CAS |
146204-70-8 |
|---|---|
Fórmula molecular |
C21H18ClN3 |
Peso molecular |
347.8 g/mol |
Nombre IUPAC |
1-[[5-(4-chlorophenyl)-2-methyl-1-phenylpyrrol-3-yl]methyl]imidazole |
InChI |
InChI=1S/C21H18ClN3/c1-16-18(14-24-12-11-23-15-24)13-21(17-7-9-19(22)10-8-17)25(16)20-5-3-2-4-6-20/h2-13,15H,14H2,1H3 |
Clave InChI |
GXIYLETWCJDIFL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Cl)CN4C=CN=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![17-methoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,14,17,19-heptaen-16-one](/img/structure/B15193480.png)












